6-Chloro-5-nitrocinnolin-4-ol

Description

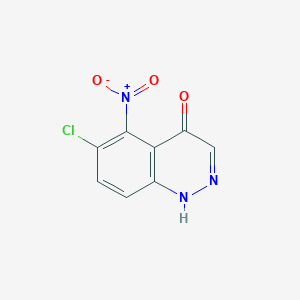

6-Chloro-5-nitrocinnolin-4-ol is a heterocyclic compound featuring a cinnoline backbone—a bicyclic structure with two adjacent nitrogen atoms. Its molecular formula is C₉H₅ClN₃O₃, with substituents at positions 4 (hydroxyl), 5 (nitro), and 6 (chloro).

The cinnoline core’s conjugation and substituent arrangement make it a candidate for studying nitro-reduction pathways, halogen bonding interactions, and applications in coordination chemistry.

Properties

IUPAC Name |

6-chloro-5-nitro-1H-cinnolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O3/c9-4-1-2-5-7(8(4)12(14)15)6(13)3-10-11-5/h1-3H,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHDGVZFMDHNQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=CC2=O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-nitrocinnolin-4-ol typically involves the nitration of 6-chlorocinnoline followed by hydroxylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 6-chloro-5-nitrocinnoline is then subjected to hydroxylation using a suitable hydroxylating agent such as sodium hydroxide or potassium hydroxide in an aqueous medium.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-nitrocinnolin-4-ol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

Reduction: 6-Chloro-5-aminocinnolin-4-ol.

Substitution: 6-Amino-5-nitrocinnolin-4-ol or 6-Thio-5-nitrocinnolin-4-ol.

Oxidation: 6-Chloro-5-nitrocinnolin-4-one.

Scientific Research Applications

6-Chloro-5-nitrocinnolin-4-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of dyes, pigments, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-5-nitrocinnolin-4-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro and hydroxyl groups may also contribute to its binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 6-Chloro-5-nitrocinnolin-4-ol with analogous chloro-nitro heterocycles and phenolic derivatives:

Key Differences and Implications

Heterocyclic Core

- Cinnoline vs. Quinoline: Cinnoline (two adjacent nitrogens) exhibits stronger electron-deficient properties compared to quinoline (one nitrogen). This enhances reactivity in electrophilic substitution reactions, particularly at the nitro and chloro positions . Quinoline derivatives like 6-Nitro-8-quinolinol are more commonly used in metal coordination due to their stable chelating hydroxyl-nitro motif .

Substituent Effects

- In contrast, 6-Nitro-8-quinolinol’s nitro at position 6 allows for better conjugation with the hydroxyl group at position 8 .

- Chlorine vs. Other Halogens: Chlorine’s electron-withdrawing effect stabilizes the aromatic system in cinnoline derivatives. For example, 6-chlorocinnolin-4-ol (without nitro) is less reactive than its nitro-substituted analog, making the latter more suitable for nucleophilic aromatic substitution .

Functional Group Diversity

- Hydroxyl vs. Carboxylic Acid Derivatives: The hydroxyl group in this compound enables hydrogen bonding, enhancing solubility in polar solvents. In contrast, 5-Chloro-6-hydroxynicotinoyl chloride’s acyl chloride group facilitates rapid acylation reactions but requires anhydrous conditions .

Biological Activity

6-Chloro-5-nitrocinnolin-4-ol is a chemical compound recognized for its diverse biological activities, including antimicrobial and anticancer properties. This compound belongs to the class of cinnolines, which are nitrogen-containing heterocycles known for their pharmacological significance.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 216.59 g/mol

Structural Features

| Feature | Description |

|---|---|

| Chlorine Atom | Substituted at the 6th position |

| Nitro Group | Present at the 5th position |

| Hydroxyl Group | Located at the 4th position |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungal strains.

Case Study: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored in several preclinical studies. Its ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets.

The compound is believed to inhibit cell proliferation by interfering with DNA synthesis and inducing cell cycle arrest. The presence of the nitro group is thought to enhance its reactivity with cellular macromolecules, leading to cytotoxic effects.

Case Study: Cancer Cell Lines

In vitro studies have shown that this compound reduced viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines by over 50% at concentrations ranging from 10 to 50 µM .

Cytotoxicity Profile

The cytotoxicity of this compound has been evaluated using various assays, including MTT and LDH release assays. Results indicate that while it is effective against cancer cells, it exhibits relatively low toxicity towards normal cells, suggesting a favorable therapeutic index.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against gram-positive and gram-negative bacteria; MIC values ≤ 32 µg/mL . |

| Anticancer | Induces apoptosis; reduces cell viability in MCF-7 and A549 cell lines . |

| Cytotoxicity | Low toxicity towards normal cells; favorable therapeutic index observed. |

Future Directions

Further research is warranted to explore the full potential of this compound in clinical settings. Investigations into its pharmacokinetics, optimal dosing strategies, and combination therapies with existing anticancer agents could enhance its therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.